molecular formula C10H17ClO3P+ B14468480 {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium CAS No. 65747-52-6

{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium

Cat. No.: B14468480
CAS No.: 65747-52-6
M. Wt: 251.67 g/mol
InChI Key: DSSQIYAYUFCUMY-UHFFFAOYSA-N
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Description

{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium is a complex organophosphorus compound It features a cyclohexyl ring substituted with an acetyloxy group and an ethyl chain, which is further bonded to a chlorooxophosphanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate, which is achieved by the acylation of cyclohexanol with acetic anhydride to form 1-(Acetyloxy)cyclohexane.

    Ethylation: The next step is the ethylation of the acetyloxycyclohexane using ethyl bromide in the presence of a strong base like sodium hydride.

    Phosphorylation: The final step involves the introduction of the chlorooxophosphanium group. This is typically done by reacting the ethylated intermediate with phosphorus trichloride and an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, forming various oxides.

    Reduction: Reduction reactions can convert the chlorooxophosphanium group to a phosphine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Chemistry

In chemistry, {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The chlorooxophosphanium group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[1-(Acetyloxy)cyclohexyl]ethyl}(bromo)oxophosphanium
  • {2-[1-(Acetyloxy)cyclohexyl]ethyl}(iodo)oxophosphanium
  • {2-[1-(Acetyloxy)cyclohexyl]ethyl}(fluoro)oxophosphanium

Uniqueness

{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium is unique due to its specific chloro substitution, which imparts distinct reactivity and interaction profiles compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability.

Properties

CAS No.

65747-52-6

Molecular Formula

C10H17ClO3P+

Molecular Weight

251.67 g/mol

IUPAC Name

2-(1-acetyloxycyclohexyl)ethyl-chloro-oxophosphanium

InChI

InChI=1S/C10H17ClO3P/c1-9(12)14-10(7-8-15(11)13)5-3-2-4-6-10/h2-8H2,1H3/q+1

InChI Key

DSSQIYAYUFCUMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1)CC[P+](=O)Cl

Origin of Product

United States

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